molecular formula C31H28N2O6S B11514453 4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid

4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid

Cat. No.: B11514453
M. Wt: 556.6 g/mol
InChI Key: PDIPLURHQJIBSN-XYGWBWBKSA-N
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Description

4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as ethoxycarbonyl, methyl, oxo, and thiazolopyrimidine

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

Scientific Research Applications

4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form specific interactions, such as hydrogen bonds or hydrophobic interactions, with these targets. This can lead to the modulation of the target’s activity, resulting in various biological effects .

Comparison with Similar Compounds

Similar compounds to 4-(5-{(Z)-[6-(ethoxycarbonyl)-7-methyl-3-oxo-5-[4-(propan-2-yl)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidin-2(3H)-ylidene]methyl}furan-2-yl)benzoic acid include other thiazolopyrimidine derivatives and compounds with similar functional groups. These compounds may share some properties, such as the ability to undergo similar chemical reactions or interact with similar biological targets.

Properties

Molecular Formula

C31H28N2O6S

Molecular Weight

556.6 g/mol

IUPAC Name

4-[5-[(Z)-[6-ethoxycarbonyl-7-methyl-3-oxo-5-(4-propan-2-ylphenyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-2-ylidene]methyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C31H28N2O6S/c1-5-38-30(37)26-18(4)32-31-33(27(26)21-10-6-19(7-11-21)17(2)3)28(34)25(40-31)16-23-14-15-24(39-23)20-8-12-22(13-9-20)29(35)36/h6-17,27H,5H2,1-4H3,(H,35,36)/b25-16-

InChI Key

PDIPLURHQJIBSN-XYGWBWBKSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)/C(=C/C4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)/S2)C

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)C(C)C)C(=O)C(=CC4=CC=C(O4)C5=CC=C(C=C5)C(=O)O)S2)C

Origin of Product

United States

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